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molecular formula C9H13NO2 B8569115 Ethyl 1-ethyl-3-pyrrolecarboxylate

Ethyl 1-ethyl-3-pyrrolecarboxylate

Cat. No. B8569115
M. Wt: 167.20 g/mol
InChI Key: XIPVFCJQAMGXGC-UHFFFAOYSA-N
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Patent
US06713634B2

Procedure details

Using 117.1 g (1 mol) of N-formylsarcosine, 98.1 g (1 mol) of ethyl propiolate and 638 ml of acetic anhydride, a reaction and post treatment were conducted in a similar manner as in Referential Example 1. The resulting brown oil was distilled under reduced pressure and a 103-104° C. fraction was collected under 4 mmHg, whereby 109.19 g of the title compound were obtained (yield: 71.3%).
Quantity
117.1 g
Type
reactant
Reaction Step One
Quantity
98.1 g
Type
reactant
Reaction Step Two
Quantity
638 mL
Type
reactant
Reaction Step Three
Yield
71.3%

Identifiers

REACTION_CXSMILES
[CH:1]([N:3]([CH2:5][C:6](O)=O)[CH3:4])=O.[C:9]([O:13][CH2:14][CH3:15])(=[O:12])[C:10]#[CH:11].C(OC(=O)C)(=O)C>>[CH2:5]([N:3]1[CH:1]=[CH:11][C:10]([C:9]([O:13][CH2:14][CH3:15])=[O:12])=[CH:4]1)[CH3:6]

Inputs

Step One
Name
Quantity
117.1 g
Type
reactant
Smiles
C(=O)N(C)CC(=O)O
Step Two
Name
Quantity
98.1 g
Type
reactant
Smiles
C(C#C)(=O)OCC
Step Three
Name
Quantity
638 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a reaction and post treatment
DISTILLATION
Type
DISTILLATION
Details
The resulting brown oil was distilled under reduced pressure and a 103-104° C. fraction
CUSTOM
Type
CUSTOM
Details
was collected under 4 mmHg

Outcomes

Product
Name
Type
product
Smiles
C(C)N1C=C(C=C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 109.19 g
YIELD: PERCENTYIELD 71.3%
YIELD: CALCULATEDPERCENTYIELD 65.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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